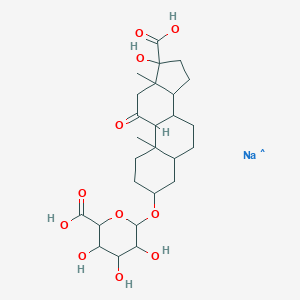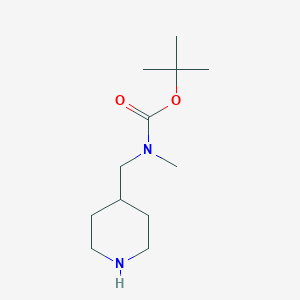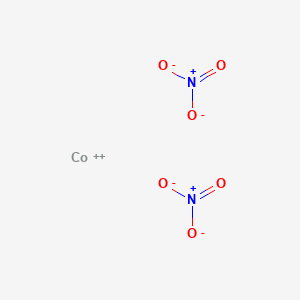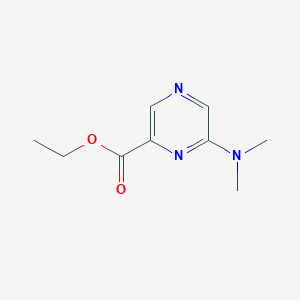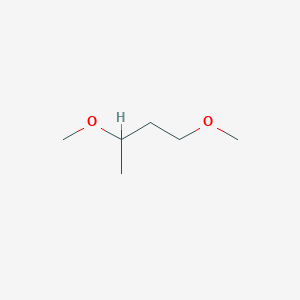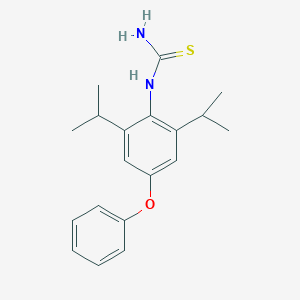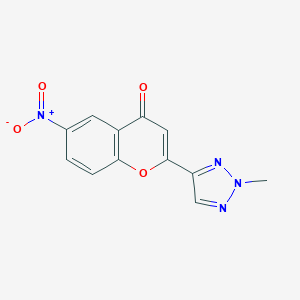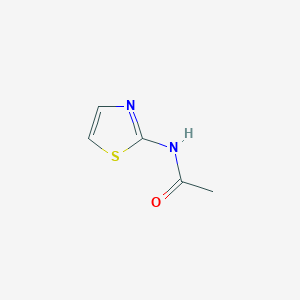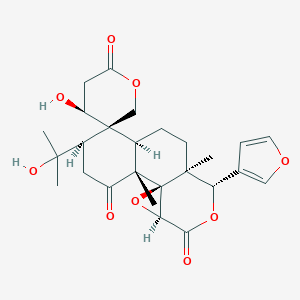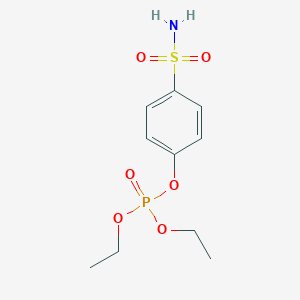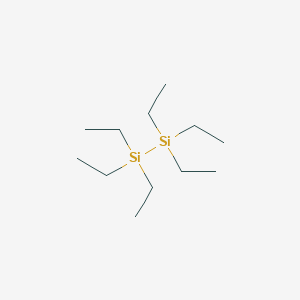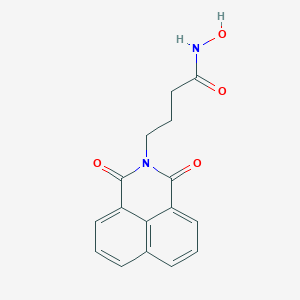
Nullscript
Vue d'ensemble
Description
Nullscript is an inactive analog of scriptaid . It is used as a negative control and is a member of isoquinolines . The CAS Number for Nullscript is 300816-11-9 .
Molecular Structure Analysis
Nullscript has a molecular formula of C16H14N2O4 . Its IUPAC name is 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide . The InChI and Canonical SMILES for Nullscript are also available .
Physical And Chemical Properties Analysis
Nullscript has a molecular weight of 298.29 g/mol . Other computed properties include XLogP3-AA of 1.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 4 . The exact mass and monoisotopic mass are both 298.09535693 g/mol .
Applications De Recherche Scientifique
HDAC Inhibitor
Nullscript is known to be a negative control compound for the histone deacetylase (HDAC) inhibitor scriptaid . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell development, and its inhibition can lead to the arrest of cell growth and cell death, which is beneficial in cancer treatment.
Cryptosporidium and Toxoplasma Inhibition
Research has shown that Nullscript can inhibit the growth of Cryptosporidium and Toxoplasma . These are parasitic protozoans that can cause diseases in humans and other animals. The ability to inhibit their growth can lead to potential treatments for diseases caused by these parasites.
Cancer Research
In a study titled “Epigenetically maintained SW13+ and SW13- subtypes have different oncogenic potential and convert with HDAC1 inhibition”, Nullscript was used in cell culture . This suggests that it may have applications in cancer research, particularly in studying the effects of HDAC inhibition on cancer cells.
Null Hypothesis Significance Testing (NHST)
While not a direct application of Nullscript, the term appears in the context of Null Hypothesis Significance Testing (NHST) . This is a statistical method used in research to determine whether a null hypothesis should be rejected or retained.
Synthetic Source
Nullscript is a synthetic compound , meaning it is not naturally occurring but is instead created in a laboratory. This allows for precise control over its properties and composition, making it useful in a variety of research applications.
Storage and Handling
The storage and handling of Nullscript are also noteworthy. It is stable for at least 1 year after receipt when stored, as supplied, at -20°C. Stock solutions are stable for up to 3 months at -20°C . This makes it a practical choice for long-term experiments.
Safety and Hazards
Mécanisme D'action
Target of Action
Nullscript is a known inactive analog of Scriptaid . Scriptaid is a representative Histone Deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in regulating gene expression.
Biochemical Pathways
The primary biochemical pathway affected by Nullscript is the histone acetylation and deacetylation pathway . .
Result of Action
Nullscript has been shown to inhibit the growth of Cryptosporidium (C. parvum), a type of parasite, with an IC50 value of 2.1 μM . This suggests that despite being an inactive analog of Scriptaid, Nullscript may still exert some biological effects.
Propriétés
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSCCPAXYTNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nullscript | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Nullscript's role in studying 15-hydroxyprostaglandin dehydrogenase (15-PGDH) gene expression?
A1: Nullscript serves as a negative control in experiments investigating the effects of histone deacetylase (HDAC) inhibitors on 15-PGDH expression. Specifically, it is a structural analog of the HDAC inhibitor Scriptaid but lacks Scriptaid's inhibitory activity. [] Researchers use Nullscript to confirm that the observed effects on 15-PGDH expression are specifically due to HDAC inhibition by Scriptaid and not due to off-target effects or general structural features shared with Nullscript. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



